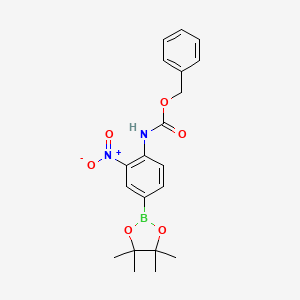

4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester” is similar to the one you’re asking about . It has a CAS Number of 1218791-14-0 and a linear formula of C20H23BFNO4 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

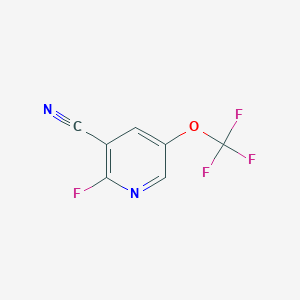

Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester” is represented by the InChI code: 1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) .Wissenschaftliche Forschungsanwendungen

Multifunctional Electrode Surfaces

Research demonstrates the use of phenylboronic acid pinacol ester (PBA-PE) diazonium salts for creating multifunctional thin film surfaces on gold electrodes. These surfaces are capable of immobilizing diverse molecules, such as platinum nanoparticles (PtNPs) and yeast cells, through consecutive electrochemical reductions. This method involves the chemical deprotection of pinacol ester followed by the electroreduction of nitro to amino groups, allowing for the development of electrochemical and/or optical platforms for cell studies, genomic and proteomic analysis, and biosensing (Harper et al., 2009).

Phosphorescence from Arylboronic Esters

A surprising discovery related to simple arylboronic esters, like phenylboronic acid pinacol ester, revealed that they exhibit phosphorescence in the solid state at room temperature without requiring heavy atoms or carbonyl groups. This characteristic challenges the general notion about phosphorescent organic molecules and suggests potential applications in developing new materials for optical devices (Shoji et al., 2017).

Organic Synthesis and Cross-Coupling Reactions

The utility of arylboronic acid pinacol esters in organic synthesis is highlighted by their application in various cross-coupling reactions. For example, nosyl-protected diarylmethylamines have been successfully coupled with arylboronic acid pinacol esters in an enantioselective manner, employing chiral mono-N-protected amino acid (MPAA) ligands as promoters. This showcases the role of these esters in facilitating the synthesis of complex organic molecules with high enantioselectivity (Laforteza et al., 2015).

Asymmetric Synthesis

The asymmetric synthesis of α-amino boronate esters, involving the addition of bis(pinacolato)diboron to N-tert-butanesulfinyl aldimines, exemplifies the strategic use of pinacol esters in the synthesis of pharmacologically relevant compounds. This method was notably applied in the efficient synthesis of bortezomib, highlighting the significance of pinacol esters in drug development and synthesis (Beenen et al., 2008).

Eigenschaften

IUPAC Name |

benzyl N-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O6/c1-19(2)20(3,4)29-21(28-19)15-10-11-16(17(12-15)23(25)26)22-18(24)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZRDYQMJOOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)

![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)